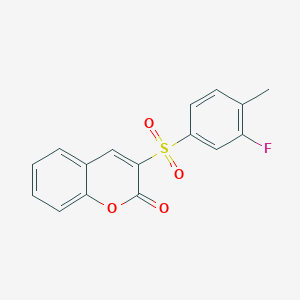![molecular formula C20H24N8 B12266933 2-methyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266933.png)
2-methyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metil-4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)-6-(1H-pirazol-1-il)pirimidina es un compuesto orgánico complejo con una estructura única que incluye múltiples anillos heterocíclicos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-metil-4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)-6-(1H-pirazol-1-il)pirimidina generalmente implica múltiples pasos, incluida la formación de los anillos de pirimidina y pirazol, seguidos de la introducción de las unidades de piperazina y ciclopenta[d]pirimidina. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían optimizar las rutas sintéticas para escalabilidad, rentabilidad y rendimiento. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
2-metil-4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)-6-(1H-pirazol-1-il)pirimidina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción como la temperatura, la presión y la elección del solvente se adaptan para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
2-metil-4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)-6-(1H-pirazol-1-il)pirimidina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, como la actividad antiinflamatoria o anticancerígena.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-metil-4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)-6-(1H-pirazol-1-il)pirimidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirimidina con estructuras y grupos funcionales comparables. Los ejemplos incluyen:
- 2-metil-4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)-6-(1H-pirazol-1-il)pirimidina análogos con diferentes sustituyentes.
- Otros compuestos heterocíclicos con unidades de piperazina y pirazol.
Unicidad
La singularidad de 2-metil-4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)-6-(1H-pirazol-1-il)pirimidina radica en su combinación específica de características estructurales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C20H24N8 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-methyl-4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C20H24N8/c1-14-22-17-6-3-5-16(17)20(25-14)27-11-9-26(10-12-27)18-13-19(24-15(2)23-18)28-8-4-7-21-28/h4,7-8,13H,3,5-6,9-12H2,1-2H3 |
Clave InChI |
KTEMMQLMAOIACX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)N5C=CC=N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12266855.png)
![4-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B12266856.png)

![2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B12266865.png)
![5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12266868.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B12266880.png)
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266881.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B12266889.png)
![5-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B12266891.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B12266895.png)
![3-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12266901.png)
![4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12266912.png)
![1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12266915.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12266926.png)
